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Introduction

N-Nitrosopropranolol (NNP) is a nitrosamine impurity that has garnered significant attention
within the pharmaceutical industry due to its potential genotoxic and carcinogenic properties.
As a derivative of the widely prescribed beta-blocker propranolol, the presence of NNP in drug
products poses a safety concern, necessitating rigorous analytical monitoring and risk
assessment. This technical guide provides an in-depth overview of the historical data
surrounding the discovery of NNP, detailed experimental protocols for its detection and
characterization, a summary of key quantitative data, and a visualization of the critical
pathways associated with its formation and biological activity.

Historical Context and Discovery

The potential for the formation of N-nitroso compounds from secondary amine drugs, such as
propranolol, in the acidic environment of the stomach has been a topic of scientific inquiry for
several decades. Early research in the 1980s and 1990s focused on the nitrosation of various
beta-adrenergic blocking agents. While a specific "discovery" paper for N-Nitrosopropranolol
is not prominently cited in recent literature, its formation is a direct consequence of the well-
established reaction between a secondary amine (propranolol) and a nitrosating agent (such as
nitrous acid derived from nitrites) under acidic conditions. The primary concern and focus on
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NNP have intensified with the increased scrutiny of nitrosamine impurities in pharmaceuticals
by regulatory agencies in recent years.

The key chemical reaction for the formation of N-Nitrosopropranolol is the nitrosation of the
secondary amine group in the propranolol molecule.[1] This reaction is favored in acidic
environments (pH 3-4), where nitrous acid (HNO2) is formed from nitrite ions (NO27).[1] The

nitrous acid then reacts with the secondary amine of propranolol to yield N-

Nitrosopropranolol.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and genotoxicity of

N-Nitrosopropranolol.

Table 1: Analytical Method Performance for N-Nitrosopropranolol Quantification

. Limit of Limit of
Analytical . . o Recovery
. Matrix Detection Quantitatio Reference
Technique (%)
(LOD) n (LOQ)
Propranolol
LC-MS/MS Drug 0.005 ng/mL 0.010 ng/mL 85-111 2]
Substance
Propranolol
LC-MS/MS 25 pg/mL >90 [3]
API
Propranolol
UPLC-
Drug 0.005ng/mL  0.01 ng/mL 89.3-104.6 [4]
MS/MS
Substance
Propranolol
LC-ESE HCI Oral 80-120 (QC)  [5]
ra -
HRMS _
Solution

Table 2: Mutagenicity of N-Nitrosopropranolol in the Ames Test (Salmonella typhimurium)
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. Benchmark
. Metabolic
Tester Strain L Result Dose (BMD) (0 Reference
Activation (S9)
glplate )
10% Hamster ]
TA1535 ] Mutagenic 23.8 [6]
Liver S9
30% Hamster ]
TA1535 ) Mutagenic 10.9 [6]
Liver S9
10% Hamster ]
TA100 ) Mutagenic 38.6 [6]
Liver S9
30% Hamster ]
TA100 ] Mutagenic 17.5 [6]
Liver S9
30% Hamster ]
TA98 ) Mutagenic 114.2 [6]
Liver S9
10% Rat Liver )
TA1535 Not Mutagenic - [6]
S9
30% Rat Liver )
TA1535 Not Mutagenic - [6]

S9

Experimental Protocols
Quantification of N-Nitrosopropranolol by LC-MS/MS

This protocol is a synthesis of methodologies described in the cited literature for the trace-level
quantification of NNP in propranolol drug substances and products.[2][3]

a. Sample Preparation:

» Drug Substance (API): Accurately weigh 25 mg of the propranolol API into a 15 mL
centrifuge tube. Add 5.0 mL of a suitable diluent (e.g., 80:20 acetonitrile:water). Vortex for 1
minute, followed by sonication for 15 minutes to ensure complete dissolution.[3]

» Drug Product (Tablets): Weigh and crush a sufficient number of tablets to obtain a powder
equivalent to 25 mg of propranolol. Transfer the powder to a 15 mL centrifuge tube and add
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(9]

5.0 mL of diluent. Vortex for 1 minute and shake for 40 minutes. Centrifuge the sample at
4,500 rpm for 15 minutes.[3]

Filtration: Filter the supernatant from the drug product preparation or the dissolved API
solution through a 0.22 um PVDF syringe filter into an HPLC vial.

. LC-MS/MS Instrumentation and Conditions:

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-
performance liquid chromatography (UPLC) system.

Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (150 x 3.0 mm, 2.6
pum) or equivalent.[2]

Mobile Phase A: 1 mM ammonium formate with 0.1% (v/v) formic acid in water.

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A,
ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-
equilibration step.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 15 pL.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray
ionization (ESI) source operating in positive ion mode.

MRM Transitions: Monitor for specific precursor-to-product ion transitions for NNP (e.g., m/z
289.1 - 259.1 as a quantifier and m/z 289.1 - 72.1 as a qualifier).

. Quantification:

Quantification is performed using an external standard calibration curve prepared from a

certified reference standard of N-Nitrosopropranolol.
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Ames Test for Mutagenicity Assessment

The following protocol is based on the enhanced Ames test conditions recommended for
nitrosamines, as described in recent studies.[6][7]

a. Materials:

o Bacterial Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and
Escherichia coli strain WP2 uvrA (pKM101).

» Metabolic Activation System: Aroclor 1254-induced rat and hamster liver S9 fraction and a
cofactor-supplemented buffer (S9 mix).

» Test Compound: N-Nitrosopropranolol dissolved in a suitable solvent (e.g., acetone).

o Positive Controls: Known mutagens specific to each bacterial strain, with and without S9
activation.

¢ Negative Control: Solvent vehicle.
e Media: Minimal glucose agar plates and top agar.
b. Procedure (Pre-incubation Method):

» Preparation: Prepare fresh overnight cultures of the bacterial strains. Prepare serial dilutions
of the NNP test solution.

e Pre-incubation: In a sterile test tube, combine the test compound solution (or control), the
bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate buffer (for
no activation). Recommended S9 concentrations are 10% and 30% (v/v) from both rat and
hamster liver.[6][7]

 Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[7]

o Plating: After incubation, add molten top agar to the test tube, vortex briefly, and pour the
contents onto the surface of a minimal glucose agar plate.

 Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
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e Colony Counting: Count the number of revertant colonies on each plate. A positive result is
indicated by a dose-dependent increase in the number of revertant colonies that is at least
two- to three-fold higher than the solvent control.[6]
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Figure 1: Formation of N-Nitrosopropranolol

Click to download full resolution via product page

Caption: Formation pathway of N-Nitrosopropranolol from propranolol.

Metabolic Activation and Genotoxicity of N-
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Figure 2: Metabolic Activation and Genotoxicity of NNP
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Caption: Proposed pathway of NNP metabolic activation and genotoxicity.[6]

Experimental Workflow for NNP Analysis
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Figure 3: Workflow for N-Nitrosopropranolol Analysis
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Caption: General experimental workflow for NNP quantification.
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Conclusion

N-Nitrosopropranolol represents a significant analytical challenge and safety consideration in
the manufacturing of propranolol-containing pharmaceuticals. A thorough understanding of its
formation, methods for its sensitive detection, and its toxicological profile is essential for
ensuring patient safety. The data and protocols presented in this guide offer a comprehensive
resource for researchers and professionals working to mitigate the risks associated with this
nitrosamine impurity. Continuous research and the development of advanced analytical
methodologies will be crucial in managing the presence of NNP and other nitrosamine
impurities in drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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